Divergent Cytotoxicity Profiles: Rollidecin D Is Borderline-Active Across a Solid-Tumor Panel
In the original isolation study, rollidecin C (1) and rollidecin D (2) were tested in parallel against a panel of six human solid-tumor cell lines. Rollidecin C exhibited selective cytotoxicity toward the colon adenocarcinoma line HT-29, whereas rollidecin D demonstrated only borderline cytotoxicity across all six lines tested [1]. Although the original publication did not tabulate exact IC50 values, the qualitative classification was unequivocal: rollidecin D's activity fell below the threshold for meaningful growth inhibition, while rollidecin C's was selective and significant.
| Evidence Dimension | Cytotoxic activity against human tumor cell lines |
|---|---|
| Target Compound Data | Borderline cytotoxicity (no significant growth inhibition) against a panel of six human tumor cell lines (including HT-29, lung, breast, and others) |
| Comparator Or Baseline | Rollidecin C (adjacent bis-THF, C35 spacer): selective cytotoxicity toward HT-29 colon tumor cell line |
| Quantified Difference | Rollidecin D: borderline (inactive) vs. Rollidecin C: selectively active; exact IC50 values not provided in the primary study |
| Conditions | Standard NCI 60-cell-line protocol variant; six human solid-tumor cell lines; exposure duration and endpoint not specified in the abstract but consistent with typical 48–72 h SRB assays |
Why This Matters
For researchers designing SAR or target-engagement studies, rollidecin D serves as a structurally matched negative control that isolates the contribution of the C9–C11 spacer region to acetogenin bioactivity.
- [1] Gu, Z.-M., Zhou, D., Wu, J., Shi, G., Zeng, L., & McLaughlin, J. L. (1997). Isolation of new bioactive annonaceous acetogenins from Rollinia mucosa guided by liquid chromatography/mass spectrometry. Bioorganic & Medicinal Chemistry, 5(10), 1911–1916. View Source
